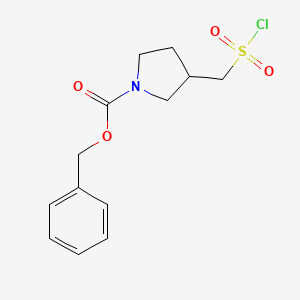
N-(2-Azepan-1-ylethyl)-N-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Azepan-1-ylethyl)-N-ethylamine, also known as N-ethylamino-2-azepane, is a heterocyclic amine base molecule that is used in a variety of scientific research applications. It is found in nature, but can also be synthesized in the laboratory. This molecule has a wide range of biochemical and physiological effects, and is used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
Azepane-Based Motifs in Drug Discovery
Azepane-based compounds are known for their structural diversity and pharmacological properties, making them valuable in discovering new therapeutic agents. These compounds have been developed into FDA-approved drugs to treat various diseases. Research on azepane and its derivatives, including N-(2-Azepan-1-ylethyl)-N-ethylamine, focuses on creating less toxic, cost-effective, and highly active analogs for numerous applications, such as anticancer, antitubercular, anti-Alzheimer's, and antimicrobial agents. The structure-activity relationship (SAR) and molecular docking studies of these compounds are crucial for future drug discovery and development (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties
The synthesis, reactions, and biological properties of azepane-based heterocyclic compounds have been extensively studied. These compounds, including azepine, azepanone, and azepane derivatives, have shown significant pharmacological and therapeutic implications. Although the biological aspects of these compounds are still under-explored, the existing literature from the last fifty years provides a foundation for further research into their potential applications (Manvinder Kaur et al., 2021).
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-ethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-11-7-10-12-8-5-3-4-6-9-12/h11H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQAQPRHSNKRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629727 |
Source


|
| Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55543-73-2 |
Source


|
| Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



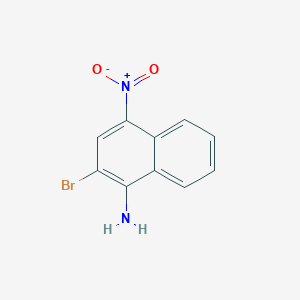
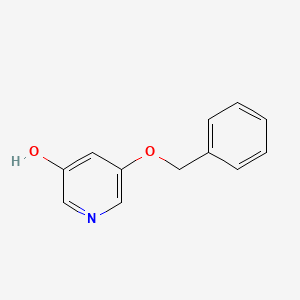
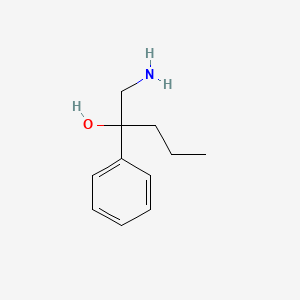
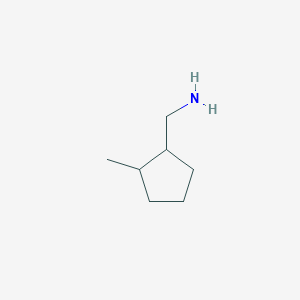
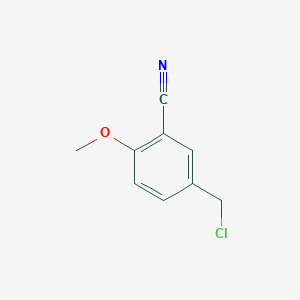
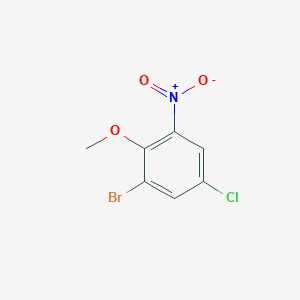
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)
